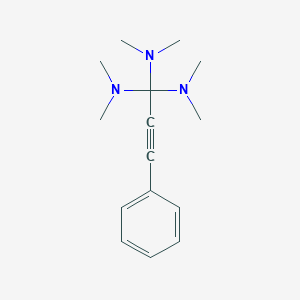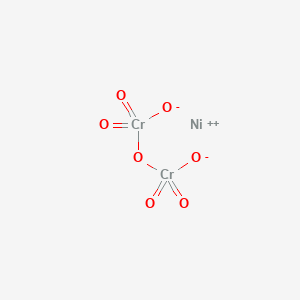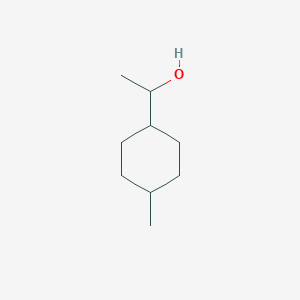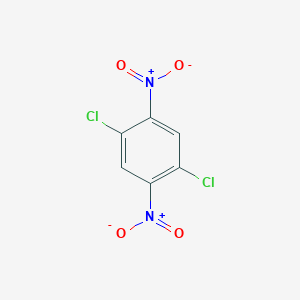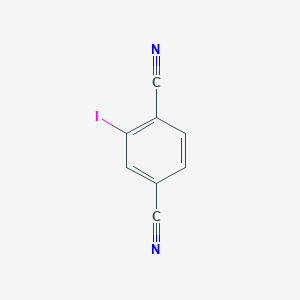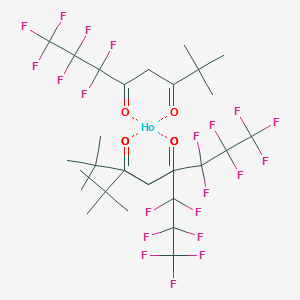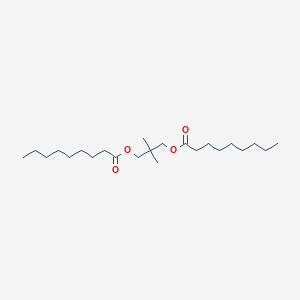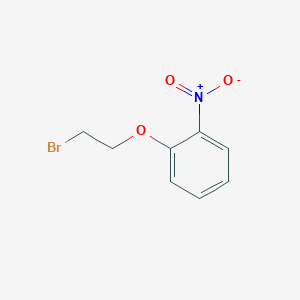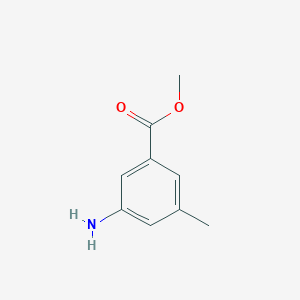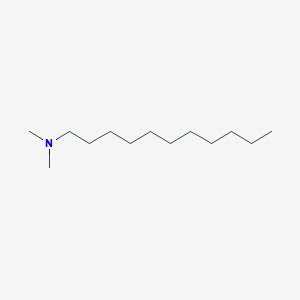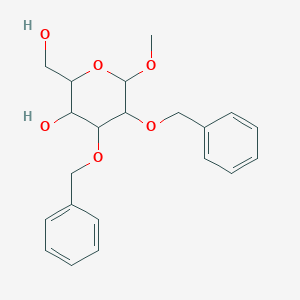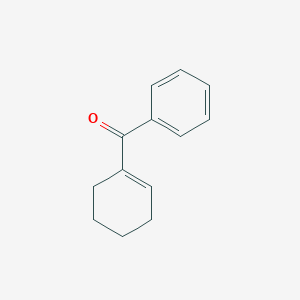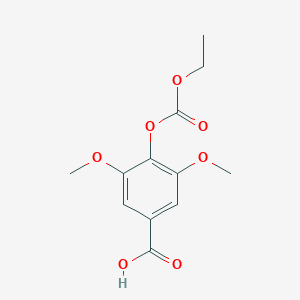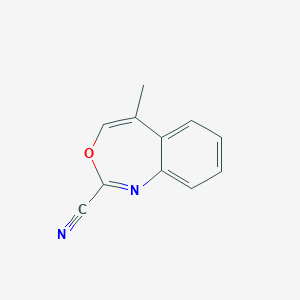
Diethyl 2-(4-toluidinomethylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-toluidinomethylene)malonate is a chemical compound with the CAS Number: 19056-84-9 . It has a molecular weight of 277.32 . The IUPAC name for this compound is diethyl 2-(4-toluidinomethylene)malonate . It is a diethyl malonate derivative .
Synthesis Analysis
The synthesis of diethyl malonate derivatives like Diethyl 2-(4-toluidinomethylene)malonate often involves the reaction of diethyl malonate with sodium ethoxide to form a resonance-stabilized enolate . This enolate can then be alkylated via an S_N2 reaction .Molecular Structure Analysis
Diethyl 2-(4-toluidinomethylene)malonate contains a total of 39 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl 2-(4-toluidinomethylene)malonate can undergo various chemical reactions. For instance, it can react with urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-toluidinomethylene)malonate has a molecular weight of 277.32 . It contains 39 atoms in total, including 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Scientific Research Applications
Material Science
Diethyl 2-(4-toluidinomethylene)malonate is used in the field of material science . It’s used in the growth and characterization of crystalline specimens for various applications .
Method of Application
The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters by XRD analysis also confirmed that the crystal system is Triclinic with the space group of Pī .
Results or Outcomes
The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . It is very clear that the hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
Biomedical Applications
Diethyl 2-(4-toluidinomethylene)malonate has potential biomedical applications . It’s tested for its potential use in treating diabetes mellitus .
Method of Application
The potential of D23DYM for treating diabetes mellitus is tested using molecular docking .
Results or Outcomes
The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that D23DYM could be a potential therapeutic agent for diabetes mellitus .
Perfume Industry
Diethyl malonate, a related compound, is used in the perfume industry . It occurs naturally in grapes and strawberries as a colourless liquid with an apple-like odour .
Method of Application
Diethyl malonate is used as a fragrance ingredient in the formulation of perfumes .
Results or Outcomes
The use of diethyl malonate in perfumes contributes to the creation of a variety of scents, enhancing the overall aroma of the product .
Synthesis of Vitamins
Diethyl malonate is also used to synthesize other compounds such as vitamin B1 and vitamin B6 .
Method of Application
The synthesis of vitamins involves complex chemical reactions. In the case of vitamin B1 and B6, diethyl malonate serves as a starting material .
Results or Outcomes
The result of this application is the production of essential vitamins that play a crucial role in maintaining human health .
Adhesive Systems
Methylene malonates, a related group of compounds, are used in the development of energy-efficient, high-performance sustainable adhesive systems .
Method of Application
These adhesive systems are monomer-based and 100 percent reactive . Formulated variations allow for a range of convenient handling times, increased toughness, and increased durability without compromising the ultimate mechanical performance .
Results or Outcomes
These adhesives provide an alternative to traditional solventborne adhesives and are used in a wide range of millwork applications . They demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems .
Synthesis of Barbital
Diethyl 2-(4-toluidinomethylene)malonate could potentially be used in the synthesis of barbiturates .
Method of Application
As a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate .
Results or Outcomes
The result of this application is the production of barbiturates, which are drugs that act as central nervous system depressants .
Future Directions
properties
IUPAC Name |
diethyl 2-[(4-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEBMBQJMJKSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((p-tolylamino)methylene)malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

